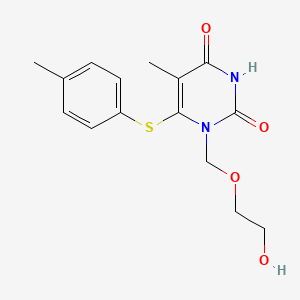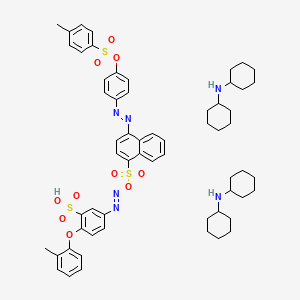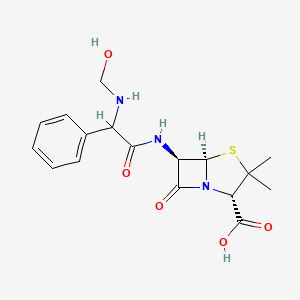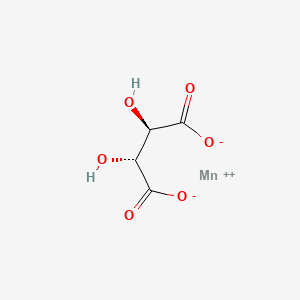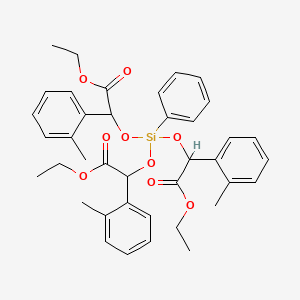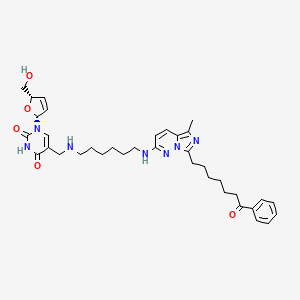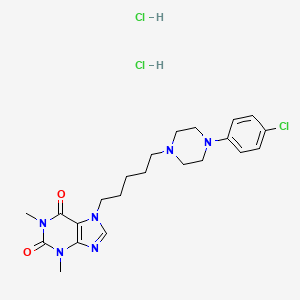
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a synthetic derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. This compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups enhances its biological activity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps:
Formation of the p-chlorophenyl-piperazine intermediate: This step involves the reaction of p-chlorophenylamine with piperazine under controlled conditions.
Alkylation: The intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Coupling with Theophylline: The alkylated intermediate is then coupled with theophylline under specific conditions to form the final product.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the synthesis steps.
Chromatographic techniques: for purification.
Crystallization: to obtain the dihydrochloride salt.
化学反应分析
Types of Reactions
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized derivatives: Various hydroxylated and ketone derivatives.
Reduced derivatives: Modified piperazine and phenyl groups.
Substituted products: Alkylated and acylated derivatives.
科学研究应用
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of piperazine and phenyl substitutions on theophylline’s activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating respiratory diseases, as well as its anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用机制
The mechanism of action of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves:
Inhibition of phosphodiesterase (PDE): This leads to an increase in cyclic AMP levels, resulting in bronchodilation.
Antagonism of adenosine receptors: This reduces bronchoconstriction and inflammation.
Modulation of intracellular calcium levels: This contributes to its muscle relaxant effects.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with a similar mechanism but different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is unique due to its enhanced specificity and potency, attributed to the p-chlorophenyl and piperazinyl substitutions. These modifications improve its pharmacological profile, making it a valuable compound in both research and therapeutic applications.
属性
CAS 编号 |
81996-52-3 |
|---|---|
分子式 |
C22H31Cl3N6O2 |
分子量 |
517.9 g/mol |
IUPAC 名称 |
7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H29ClN6O2.2ClH/c1-25-20-19(21(30)26(2)22(25)31)29(16-24-20)11-5-3-4-10-27-12-14-28(15-13-27)18-8-6-17(23)7-9-18;;/h6-9,16H,3-5,10-15H2,1-2H3;2*1H |
InChI 键 |
CCQXDFPAKAAYMB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=C(C=C4)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


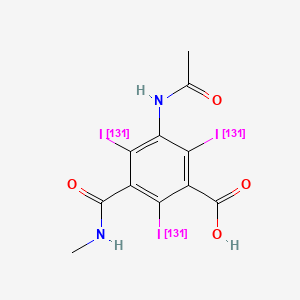
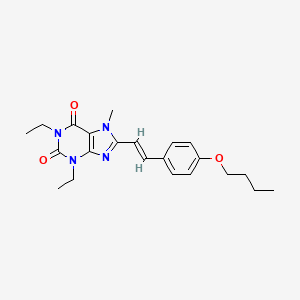
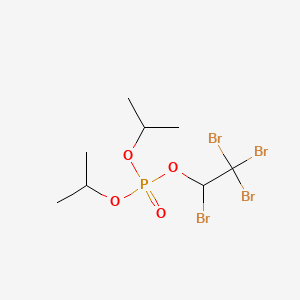
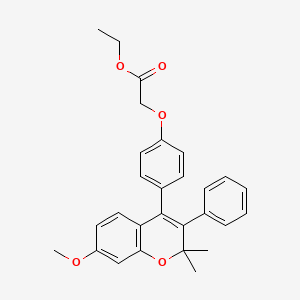
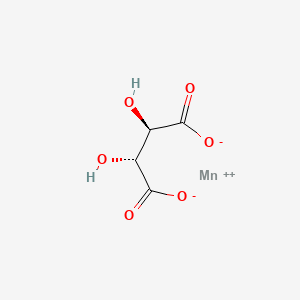
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
